molecular formula C20H21N5O2S B2843548 7-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896317-75-2

7-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2843548
CAS RN: 896317-75-2
M. Wt: 395.48
InChI Key: XJPCBGOLUMCKJQ-UHFFFAOYSA-N
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Description

The compound “7-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Structural Characterization and Synthesis

Research has detailed the structural characterization and synthesis of compounds similar to the requested chemical, highlighting their molecular structures and conformations. Studies on analogs, such as isothiazolopyridines and triazine derivatives, have provided insights into their molecular packing, hydrogen bonding, and π…π interactions, which play a crucial role in their biological activities and potential applications in medicinal chemistry (Karczmarzyk & Malinka, 2008). These structural analyses are essential for understanding the chemical's interaction with biological targets and for the development of new pharmaceutical agents.

Antimicrobial and Antifungal Activities

Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, thiazolidinone derivatives have shown promising results against a range of bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012). This suggests that compounds with similar structures could be explored further for their potential in treating microbial infections.

Computer-Aided Drug Design and Serotonin Receptor Affinity

Research has also focused on the design and evaluation of triazine derivatives as ligands for the serotonin 5-HT6 receptor, which is implicated in cognitive processes. Through a combination of synthesis and computer-aided analysis, new compounds have been identified with potential therapeutic applications for cognitive impairment and other central nervous system disorders (Łażewska et al., 2019). This line of research highlights the versatility of triazine derivatives in drug discovery and development, particularly in targeting central nervous system receptors.

Tuberculostatic Activity

Tuberculostatic activity has been another area of interest, with certain derivatives showing efficacy in vitro. This highlights the potential of these compounds in contributing to the development of new treatments for tuberculosis, a major global health challenge (Foks et al., 2004). The exploration of triazine derivatives in this context opens avenues for novel therapeutic strategies against resistant strains of tuberculosis.

properties

IUPAC Name

7-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-15-7-8-17-21-19(22-20(27)25(17)13-15)28-14-18(26)24-11-9-23(10-12-24)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPCBGOLUMCKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one

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